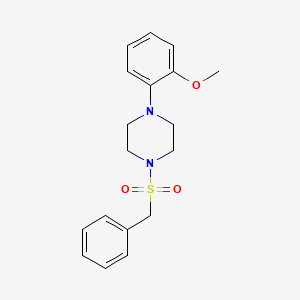

1-(benzylsulfonyl)-4-(2-methoxyphenyl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 1-(benzylsulfonyl)-4-(2-methoxyphenyl)piperazine typically involves nucleophilic substitution reactions. For example, compounds with a benzylsulfonyl and methoxy-phenyl groups attached to a piperazine ring are often synthesized using these methods. Nucleophilic substitution of 1-benzhydryl-piperazine with methyl sulfonyl chloride has been used to create similar structures (Naveen et al., 2007).

Molecular Structure Analysis

The molecular structure of 1-(benzylsulfonyl)-4-(2-methoxyphenyl)piperazine and its analogs is often characterized by X-ray diffraction studies. These studies reveal important details such as the conformation of the piperazine ring (commonly in a chair conformation), bond angles, and the geometry around key atoms like sulfur. For instance, the crystallographic analysis of similar compounds shows that the piperazine ring adopts a chair conformation and features specific intermolecular interactions (Kumara et al., 2017).

Chemical Reactions and Properties

In chemical reactions, the presence of benzylsulfonyl and methoxyphenyl groups in piperazine derivatives influences their reactivity. For example, the electrophilic and nucleophilic nature of molecules can be predicted using density functional theory (DFT) calculations, which are helpful in understanding the reactive sites of such compounds (Kumara et al., 2017).

Physical Properties Analysis

The physical properties of such compounds, including crystal structure and intermolecular interactions, are essential for understanding their behavior. For instance, compounds like 1-(benzylsulfonyl)-4-(2-methoxyphenyl)piperazine often exhibit specific crystal packing patterns influenced by hydrogen bonds of the type C—H…O, as observed in related structures (Kumara et al., 2017).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are influenced by the molecular structure. The Hirshfeld surface analysis and DFT calculations provide insights into these properties by analyzing the nature of intermolecular contacts and the contribution of different interactions in the compound (Kumara et al., 2017).

Wissenschaftliche Forschungsanwendungen

Metabolic Pathways in Drug Development :The novel antidepressant Lu AA21004, structurally related to 1-(benzylsulfonyl)-4-(2-methoxyphenyl)piperazine, undergoes oxidative metabolism involving various cytochrome P450 enzymes. This study highlights the significance of understanding metabolic pathways in drug development, particularly for antidepressants (Hvenegaard et al., 2012).

Serotonin Antagonist Development :Research on derivatives of 1-(2-methoxyphenyl)piperazine, such as NAN-190, has provided insights into developing selective serotonin antagonists. This has implications for designing drugs targeting specific serotonin receptors, potentially useful in treating various neurological disorders (Raghupathi et al., 1991).

Molecular Structure and Reactivity Analysis :Studies on compounds like 1-(4-tert-butyl-benzenesulfonyl)-4-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine, using X-ray diffraction and DFT calculations, provide valuable information on the molecular structure and reactivity of such derivatives. This is crucial in the field of material sciences and pharmaceuticals for designing compounds with desired properties (Kumara et al., 2017).

Bioactivity of Piperazine Derivatives :The synthesis and evaluation of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives for antimicrobial and antioxidant activities illustrate the potential of piperazine derivatives in developing new therapeutic agents. Such studies are significant in the ongoing search for novel antimicrobials and antioxidants (Mallesha & Mohana, 2011).

Cancer Research and Drug Design :The design of 1-benzhydryl-sulfonyl-piperazine derivatives and their evaluation as inhibitors of breast cancer cell proliferation demonstrate the role of piperazine derivatives in cancer research. Identifying effective chemotherapeutic agents is vital in the ongoing battle against cancer (Kumar et al., 2007).

Safety and Hazards

Zukünftige Richtungen

1-(2-Methoxyphenyl)piperazine has potential applicability in the synthesis of pharmaceuticals and natural products due to the operational simplicity and the conveniently available reactants . It can also be used in the determination of total organic isocyanate groups in air, which is important for workplace air quality .

Eigenschaften

IUPAC Name |

1-benzylsulfonyl-4-(2-methoxyphenyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c1-23-18-10-6-5-9-17(18)19-11-13-20(14-12-19)24(21,22)15-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRCKFIFZJXNLMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzylsulfonyl)-4-(2-methoxyphenyl)piperazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-dimethyl-N,N-dipropyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5514669.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5514670.png)

![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5514681.png)

![2-({[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5514704.png)

![4-{[(2-ethylphenoxy)acetyl]amino}benzamide](/img/structure/B5514711.png)

![N-benzyl-N-[(6-methyl-2-pyridinyl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5514717.png)

![4-[(6,7-diethoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5514721.png)

![N-[(3S*,4R*)-1-(2-methoxybenzyl)-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5514724.png)

![N'-[2-(2-isopropyl-5-methylphenoxy)acetyl]nicotinohydrazide](/img/structure/B5514742.png)

![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B5514745.png)

![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B5514750.png)